L-Seryl-L-leucyl-L-valine
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Overview
Description
L-Seryl-L-leucyl-L-valine is a tripeptide composed of three amino acids: serine, leucine, and valine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique combination of these amino acids imparts specific properties to the tripeptide, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Seryl-L-leucyl-L-valine can be synthesized using standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (valine) to the resin, followed by the addition of leucine and serine. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts, and the reaction conditions are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production often requires optimization of reaction conditions, including temperature, pH, and solvent choice, to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-leucyl-L-valine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group, which may further react to form more complex structures.
Reduction: Reduction reactions can target the peptide bonds or specific side chains, altering the overall structure of the tripeptide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH ranges, and appropriate solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue may yield a hydroxylated product, while reduction of the peptide bonds can lead to the formation of smaller peptide fragments .
Scientific Research Applications
L-Seryl-L-leucyl-L-valine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis, folding, and stability.
Biology: The tripeptide is studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Research explores its potential therapeutic applications, including its use as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: It is used in the development of novel materials, such as hydrogels and nanostructures, due to its self-assembling properties
Mechanism of Action
The mechanism of action of L-Seryl-L-leucyl-L-valine involves its interaction with specific molecular targets and pathways. For instance, the tripeptide can interact with enzymes and receptors, modulating their activity. The serine residue may participate in hydrogen bonding and electrostatic interactions, while the leucine and valine residues contribute to hydrophobic interactions. These interactions can influence cellular processes such as signal transduction, protein synthesis, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Seryl-L-leucyl-L-valine include other tripeptides with different amino acid sequences, such as L-Seryl-L-leucyl-L-phenylalanine and L-Seryl-L-leucyl-L-isoleucine .
Uniqueness
This compound is unique due to its specific combination of amino acids, which imparts distinct physicochemical properties. The presence of serine provides a polar functional group, while leucine and valine contribute hydrophobic characteristics. This combination allows the tripeptide to participate in diverse interactions and reactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H27N3O5 |
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Molecular Weight |
317.38 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H27N3O5/c1-7(2)5-10(16-12(19)9(15)6-18)13(20)17-11(8(3)4)14(21)22/h7-11,18H,5-6,15H2,1-4H3,(H,16,19)(H,17,20)(H,21,22)/t9-,10-,11-/m0/s1 |
InChI Key |
IXZHZUGGKLRHJD-DCAQKATOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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